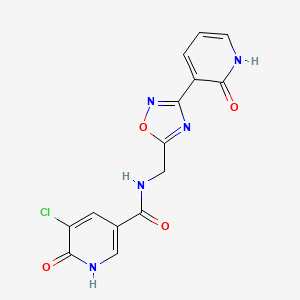
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane, also known as TFPD, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. TFPD has been synthesized using different methods, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane is not fully understood, but several studies have provided insights into its mode of action. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been shown to interact with different molecular targets, such as enzymes, receptors, and ion channels. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has also been reported to modulate different signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. The exact mechanism of action of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane may depend on the specific target and the cellular context.
Biochemical and Physiological Effects:
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been shown to have different biochemical and physiological effects, depending on the concentration and the duration of exposure. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate glucose metabolism. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of different diseases. However, the exact biochemical and physiological effects of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane may vary depending on the specific experimental conditions and the cellular context.
Advantages and Limitations for Lab Experiments
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has several advantages for lab experiments, such as its high purity, stability, and reproducibility. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane can be easily synthesized using different methods, and its structure can be easily modified to obtain derivatives with different properties. However, 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane also has some limitations, such as its potential toxicity and its limited solubility in some solvents. The toxicity of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane may depend on the specific experimental conditions and the concentration used.
Future Directions
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has several potential future directions for scientific research. One possible direction is the further investigation of its mechanism of action and molecular targets. Another direction is the development of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane-based drugs for the treatment of different diseases. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane may also have potential applications in other fields, such as materials science and catalysis. The synthesis of new derivatives of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane with enhanced properties may also be an interesting direction for future research.
Synthesis Methods
The synthesis of 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been reported in several studies. One of the most common methods involves the reaction of 1,4-diazepane with 3,3,3-trifluoropropylsulfonyl chloride in the presence of triethylamine and thian-4-ol. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods involve the use of different reagents and solvents, but the overall process is similar.
Scientific Research Applications
1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been studied as a potential drug candidate for the treatment of different diseases, such as cancer, diabetes, and neurological disorders. 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has also been used as a building block for the synthesis of other bioactive compounds. In materials science, 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In catalysis, 1-(Thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
properties
IUPAC Name |
1-(thian-4-yl)-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2S2/c14-13(15,16)4-11-22(19,20)18-6-1-5-17(7-8-18)12-2-9-21-10-3-12/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVGUCMCTJRUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CCC(F)(F)F)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)-4-(3,3,3-trifluoropropanesulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
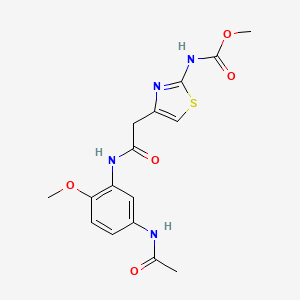
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)
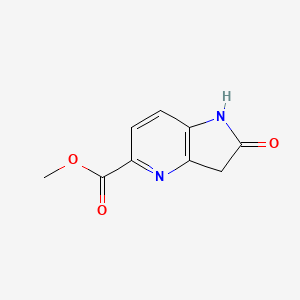
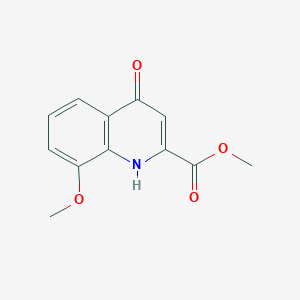
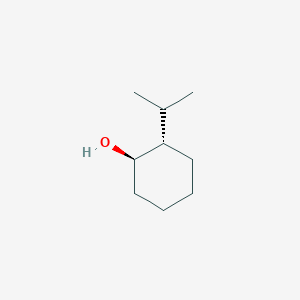

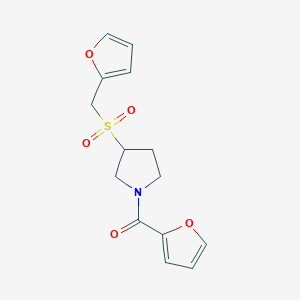
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2535220.png)
![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)
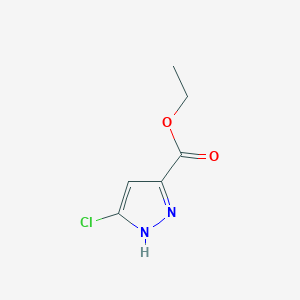
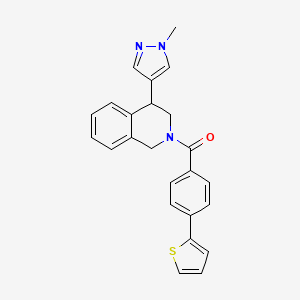
![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)
